![molecular formula C18H17N5O2 B2554997 2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline CAS No. 241146-77-0](/img/structure/B2554997.png)

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

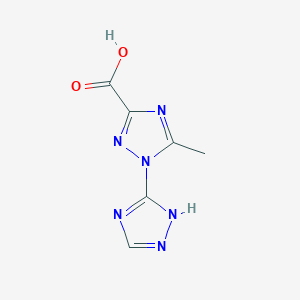

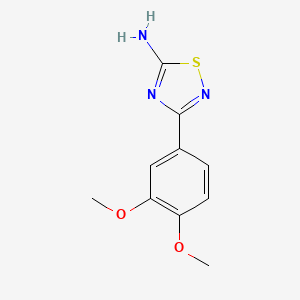

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline is a chemical compound with the molecular formula C18H17N5O2 . It is a key intermediate in the synthesis of triazole medicines, which are used in curing deep department fungal infections . A novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized in a laboratory and proved excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. For example, a series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors . The inhibitory potential of synthesized compounds against human CAI and CAII was evaluated .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy . These techniques provide detailed information about the molecular structure, including the types of atoms, the arrangement of atoms, and the types of chemical bonds.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants. For example, a novel pleuromutilin derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), was synthesized in a laboratory and proved excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and stability .Scientific Research Applications

Antimicrobial and Antiparasitic Agents

2-[4-(4-Nitrophenyl)piperazin-1-yl]quinoxaline derivatives have been extensively studied for their biological activities, particularly as antimicrobial and antiparasitic agents. The compound's structure has been modified to enhance its biological activity, resulting in several derivatives that show promising results in inhibiting the growth of various pathogens. For instance, novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole and 3-piperidin-4-yl-benzo[d]isoxazoles have shown significant in vitro antimicrobial activity. These compounds were further analyzed through docking studies against target enzymes, providing insights into the development of new antimicrobial quinoline derivatives (Marganakop et al., 2022).

Antitumor Applications

The modifications of the quinoxaline structure have also been explored for potential antitumor applications. A series of 2-(benzimidazol-2-yl)quinoxalines with different pharmacophore groups, including piperazine, have shown promising activity against various cancer lines. Some derivatives exhibited selective cytotoxic effects against specific cell lines, indicating the potential for targeted cancer therapy (Mamedov et al., 2022).

Anti-Inflammatory Properties

The derivatives of this compound have also been investigated for their anti-inflammatory properties. One study identified a new lead structure for H4 receptor ligands, which, upon further structural-activity relationship exploration, led to compounds with potent H4 receptor affinities. These compounds showed significant anti-inflammatory properties in in vivo studies, highlighting their therapeutic potential in inflammation-related conditions (Smits et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with dopamine d2 receptors and serotonin 5-ht2a receptors . These receptors play crucial roles in various physiological functions, including mood regulation, reward, and cognition .

Biochemical Pathways

Given its potential interaction with d2 and 5-ht2a receptors, it may influence dopaminergic and serotonergic pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, reward, and cognition.

Result of Action

Based on its potential interaction with d2 and 5-ht2a receptors, it may influence neurotransmitter levels and neuronal signaling .

properties

IUPAC Name |

2-[4-(4-nitrophenyl)piperazin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-23(25)15-7-5-14(6-8-15)21-9-11-22(12-10-21)18-13-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLTWXBXJARXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554914.png)

![N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2554918.png)

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)

![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)

![2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2554935.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)

![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)